molecular formula C11H14O2 B2378658 4-(Furan-2-yl)hepta-1,6-dien-4-ol CAS No. 485397-41-9

4-(Furan-2-yl)hepta-1,6-dien-4-ol

Cat. No.: B2378658
CAS No.: 485397-41-9
M. Wt: 178.231
InChI Key: OYTNUPDNFKZGGB-UHFFFAOYSA-N
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Description

“4-(Furan-2-yl)hepta-1,6-dien-4-ol” is a chemical compound with the CAS Number: 485397-41-9 . It has a molecular weight of 178.23 and its IUPAC name is 4-(2-furyl)-1,6-heptadien-4-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is soluble in water .

Scientific Research Applications

Diels-Alder Reactions

4-(Furan-2-yl)hepta-1,6-dien-4-ol and its derivatives are frequently used in Diels-Alder reactions. For instance, a study by Suzuki, Kubomura, and Takayama (1991) demonstrated the use of 4,6-Dihydrothieno[3, 4-c]furan-5, 5-dioxide in Diels-Alder reactions with quinones to produce quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives, which are valuable for synthesizing antineoplastic antibiotics (Suzuki, Kubomura, & Takayama, 1991).

Palladium-Catalyzed Cycloisomerization

In the synthesis of substituted furans, palladium-catalyzed cycloisomerization of enynols is a significant method. Francos and Cadierno (2010) explored this process, finding that higher activities were observed in water, but catalyst recycling was more effective in glycerol (Francos & Cadierno, 2010).

Copper(I)/L-proline Catalyzed Coupling

Wang, Xu, and Ma (2010) described a Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by cyclization, as an approach for synthesizing polysubstituted furans. This method is notable for its ability to create a wide variety of substituted furans (Wang, Xu, & Ma, 2010).

Synthesis of Geminally Activated Nitro Dienes

Baichurin et al. (2019) demonstrated the synthesis of geminally activated nitro dienes, including 4-(furan-2-yl)-1-nitrobuta-1,3-dienes, by condensing 3-(furan-2-yl)prop-2-enals with nitro-substituted CH acids. This process highlights the versatility of these compounds in synthetic organic chemistry (Baichurin et al., 2019).

Electrochemistry Studies

Mattiello and Rampazzo (2001) investigated the redox properties of 1,2,6,7-tetraphenyl-4-oxa-spiro[2.4]hepta-1,6-dien-5-one, a spirolactone derivative, providing insight into the electrochemical behavior of related compounds (Mattiello & Rampazzo, 2001).

Synthesis of Phosphorus-Containing Compounds

Titov, Krivchun, and Svintsitskaya (2014) explored the synthesis of phosphorus-containing 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which are useful intermediates in creating complex ring structures and analogs of biologically active compounds (Titov, Krivchun, & Svintsitskaya, 2014).

Furan Synthesis via Stereoselective Processing

Zhang, Zhao, and Lu (2007) reported on the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, highlighting the ability to manipulate furan structures for specific chemical properties (Zhang, Zhao, & Lu, 2007).

Future Directions

Given the potential of “4-(Furan-2-yl)hepta-1,6-dien-4-ol” to interact with human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif , it may have future applications in cancer research. Further studies are needed to explore its potential uses and mechanisms of action.

Properties

IUPAC Name

4-(furan-2-yl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNUPDNFKZGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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